molecular formula C15H20F2N4 B7009120 N-(4,4-difluoro-3,3-dimethylbutan-2-yl)-1-(pyridin-4-ylmethyl)pyrazol-4-amine

N-(4,4-difluoro-3,3-dimethylbutan-2-yl)-1-(pyridin-4-ylmethyl)pyrazol-4-amine

Cat. No.: B7009120
M. Wt: 294.34 g/mol
InChI Key: PBBIPWAFRQYQCX-UHFFFAOYSA-N
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Description

N-(4,4-difluoro-3,3-dimethylbutan-2-yl)-1-(pyridin-4-ylmethyl)pyrazol-4-amine is a synthetic organic compound characterized by its unique structural features, including a pyrazole ring, a pyridine moiety, and a difluorinated butyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(4,4-difluoro-3,3-dimethylbutan-2-yl)-1-(pyridin-4-ylmethyl)pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F2N4/c1-11(15(2,3)14(16)17)20-13-8-19-21(10-13)9-12-4-6-18-7-5-12/h4-8,10-11,14,20H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBIPWAFRQYQCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C(F)F)NC1=CN(N=C1)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluoro-3,3-dimethylbutan-2-yl)-1-(pyridin-4-ylmethyl)pyrazol-4-amine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: Starting from a suitable hydrazine derivative and a 1,3-diketone, the pyrazole ring is formed through a cyclization reaction.

    Introduction of the Pyridine Moiety: The pyrazole intermediate is then reacted with a pyridine derivative, often through a nucleophilic substitution or coupling reaction.

    Attachment of the Difluorinated Butyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,4-difluoro-3,3-dimethylbutan-2-yl)-1-(pyridin-4-ylmethyl)pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyridine or pyrazole rings, potentially altering the compound’s biological activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine or pyrazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, N-(4,4-difluoro-3,3-dimethylbutan-2-yl)-1-(pyridin-4-ylmethyl)pyrazol-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic potential. It could serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound may be used in the development of specialty chemicals, agrochemicals, or materials science applications. Its unique properties could contribute to the creation of new products with enhanced performance.

Mechanism of Action

The mechanism of action of N-(4,4-difluoro-3,3-dimethylbutan-2-yl)-1-(pyridin-4-ylmethyl)pyrazol-4-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(4,4-difluoro-3,3-dimethylbutan-2-yl)-1-(pyridin-4-ylmethyl)pyrazol-3-amine: Similar structure with a different position of the amine group.

    N-(4,4-difluoro-3,3-dimethylbutan-2-yl)-1-(pyridin-3-ylmethyl)pyrazol-4-amine: Similar structure with a different position of the pyridine ring.

    N-(4,4-difluoro-3,3-dimethylbutan-2-yl)-1-(pyridin-4-ylmethyl)pyrazol-4-carboxamide: Similar structure with a carboxamide group instead of an amine.

Uniqueness

N-(4,4-difluoro-3,3-dimethylbutan-2-yl)-1-(pyridin-4-ylmethyl)pyrazol-4-amine is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

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